Tautomeric Stability: 2H-Indazole vs. 1H-Indazole
The 2H-indazole tautomer of this compound is thermodynamically less stable than the 1H-indazole form found in the direct analog 3-(piperazin-1-yl)-1H-indazole (CAS 131633-88-0). Ab initio MP2-6-31G** calculations provide DG0(298)(1H→2H) = 4.1 kcal mol-1 [1]. Independent experimental photophysical and thermochemical measurements yield a ground-state energy difference of 2.3 kcal mol-1 favoring the 1H tautomer [2]. This energy penalty is neither trivial nor generalizable: substituent effects can stabilize the 2H form in certain indazoles to the point where the 2H-tautomer becomes more stable than the 1H-tautomer [3]. The higher basicity of 2H-indazoles relative to 1H-indazoles—attributed to greater ring nitrogen–proton affinity in the 2H isomer [4]—further distinguishes the protonation speciation of this compound at physiological and formulation-relevant pH values.
| Evidence Dimension | Thermodynamic stability of indazole tautomeric form (free energy difference) |
|---|---|
| Target Compound Data | 2H-indazole tautomer: less stable form (higher free energy) |
| Comparator Or Baseline | 1H-indazole tautomer (e.g., 3-(piperazin-1-yl)-1H-indazole, CAS 131633-88-0): more stable form |
| Quantified Difference | DG0(298)(1H→2H) = 4.1 kcal mol-1 (ab initio MP2-6-31G**); experimental DE = 2.3 kcal mol-1 |
| Conditions | Gas-phase ab initio calculations (MP2-6-31G** with thermal and entropy corrections); solution-phase photophysical/thermochemical measurements |
Why This Matters
Tautomeric identity determines protonation state, which governs solubility, permeability, receptor binding competence, and salt-form suitability—all critical parameters for selecting the correct intermediate or tool compound in a procurement decision.
- [1] Catalan J, de Paz JLG, Elguero J. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. J Chem Soc Perkin Trans 2. 1996;57-60. DG0(298)(1H→2H) = 4.1 kcal mol-1. View Source
- [2] Catalan J, Delvalle JC, Claramunt RM, Boyer G, Laynez J, Gomez J, Jimenez P, Tomas F, Elguero J. Acidity and basicity of indazole and its N-methyl derivatives in the ground and in the excited state. J Phys Chem. 1994;98:10606-10612. Experimental DE(1H–2H) = 2.3 kcal mol-1. View Source
- [3] Alkorta I, Elguero J. Theoretical estimation of the annular tautomerism of indazoles. J Phys Org Chem. 2005;18:719-724. Demonstrates substituent-dependent reversal of 1H/2H tautomer stability. View Source
- [4] ChemicalBook. Indazole: Synthesis and reactions as a chemical reagent. 2022. '2H-Indazole derivatives are stronger bases than 1H-indazoles.' View Source
